molecular formula C23H33N3O3S B4155074 2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B4155074
M. Wt: 431.6 g/mol
InChI Key: WKDZQCLQANFURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

The synthesis of similar adamantyl compounds involves the adamantylation of phenol derivatives with adamantanols . This process is catalyzed by commercially available and recyclable ion-exchange sulfonic acid resin in acetic acid . The reaction is clean, producing water as the sole byproduct, which can be converted into the solvent acetic acid by adding a slight excess of acetic anhydride during the work-up procedure .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(1-Adamantyl)-4-methylphenol, has been confirmed by 1H and 13C NMR . The empirical formula is C17H22O, and the molecular weight is 242.36 .


Chemical Reactions Analysis

The chemical reactions involving similar adamantyl compounds typically involve the adamantylation of phenol derivatives with adamantanols . This reaction is catalyzed by an ion-exchange sulfonic acid resin .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(1-Adamantyl)-4-methylphenol, include a molecular weight of 242.36 and a melting point of 128-130 °C .

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S/c1-30(28,29)26-8-6-25(7-9-26)21-5-3-2-4-20(21)24-22(27)16-23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDZQCLQANFURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Reactant of Route 4
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Reactant of Route 5
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.